molecular formula C6H11ClO3S B2496248 (4-Methyloxolan-2-yl)methanesulfonyl chloride CAS No. 2091428-08-7

(4-Methyloxolan-2-yl)methanesulfonyl chloride

Cat. No.: B2496248
CAS No.: 2091428-08-7
M. Wt: 198.66
InChI Key: FCIRATNYSMKSJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (4-Methyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

(4-Methyloxolan-2-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonate esters or amides. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the oxolane ring.

    (4-Methyloxolan-2-yl)methanesulfonic Acid: The hydrolyzed form of (4-Methyloxolan-2-yl)methanesulfonyl chloride.

    (4-Methyloxolan-2-yl)methanesulfonyl Fluoride: A related compound with a fluoride group instead of chloride.

Uniqueness

This compound is unique due to the presence of the oxolane ring, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis and bioconjugation .

Properties

IUPAC Name

(4-methyloxolan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-5-2-6(10-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIRATNYSMKSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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